molecular formula C7H13IO2 B13295834 3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane

3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane

Cat. No.: B13295834
M. Wt: 256.08 g/mol
InChI Key: UMBCVIYSIWYWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane is an organic compound with the molecular formula C7H13IO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an iodoalkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane typically involves the reaction of oxetane with an appropriate iodoalkylating agent. One common method is the reaction of oxetane with 1-iodo-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of oxetane derivatives with different substituents replacing the iodine atom.

    Oxidation: Formation of oxetane derivatives with oxidized functional groups.

    Reduction: Formation of the corresponding hydrocarbon, 3-[(2-methylpropan-2-yl)oxy]oxetane.

Scientific Research Applications

3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane involves its interaction with molecular targets through its reactive iodine atom and oxetane ring. The iodine atom can participate in nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Iodo-2-methylpropan-2-yl)oxy]pentane
  • 1-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]heptane
  • 3-{[(1-Iodo-2-methyl-2-propanyl)oxy]methyl}pentane

Uniqueness

3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity compared to other similar compounds. The combination of the oxetane ring and the iodoalkyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

3-(1-iodo-2-methylpropan-2-yl)oxyoxetane

InChI

InChI=1S/C7H13IO2/c1-7(2,5-8)10-6-3-9-4-6/h6H,3-5H2,1-2H3

InChI Key

UMBCVIYSIWYWSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OC1COC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.